molecular formula C21H17BrN2O B11543955 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide

Cat. No.: B11543955
M. Wt: 393.3 g/mol
InChI Key: ITEYEXDWGYGBDD-HZHRSRAPSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a bromine atom, and a hydrazide functional group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 1-(4-biphenyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can optimize the production process and reduce the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Produces corresponding oxides and ketones.

    Reduction: Yields amines and related derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-ETHOXYBENZOHYDRAZIDE
  • N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]METHOXYCARBOHYDRAZIDE

Uniqueness

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-4-BROMOBENZOHYDRAZIDE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules and enhancing its utility in various applications.

Properties

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

4-bromo-N-[(E)-1-(4-phenylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C21H17BrN2O/c1-15(23-24-21(25)19-11-13-20(22)14-12-19)16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-15+

InChI Key

ITEYEXDWGYGBDD-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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